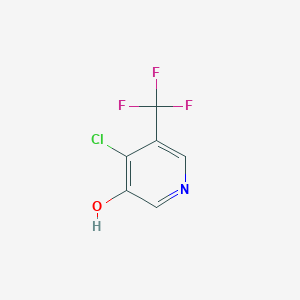

4-chloro-5-(trifluoromethyl)pyridin-3-ol

Description

4-Chloro-5-(trifluoromethyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3, a chlorine atom at position 4, and a trifluoromethyl group at position 4. This combination of substituents confers unique physicochemical properties:

- Chlorine (Cl): Enhances electronic withdrawal, influencing reactivity and acidity of the hydroxyl group .

- Trifluoromethyl (CF₃): Increases lipophilicity, improving membrane permeability and metabolic stability .

- Hydroxyl (OH): Facilitates hydrogen bonding, critical for interactions in biological systems .

Properties

IUPAC Name |

4-chloro-5-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-5-3(6(8,9)10)1-11-2-4(5)12/h1-2,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKQYURCFBUGKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(trifluoromethyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions. The reaction requires careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of 4-chloro-5-(trifluoromethyl)pyridin-3-ol often involves large-scale reactions using similar synthetic routes. The process typically includes steps such as crystallization, filtration, and drying to purify the final product. The use of advanced equipment and optimized reaction conditions ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(trifluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, ketones, aldehydes, and other functionalized derivatives. These products have significant applications in pharmaceuticals, agrochemicals, and material science .

Scientific Research Applications

Chemistry

4-Chloro-5-(trifluoromethyl)pyridin-3-ol is utilized as a building block in organic synthesis. Its unique structure allows for:

- Formation of Complex Molecules: It serves as a precursor for various substituted pyridines.

- Chemical Reactions: The compound can undergo oxidation, reduction, and substitution reactions, leading to diverse derivatives.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxyl group oxidized to ketones or aldehydes | KMnO₄, CrO₃ |

| Reduction | Formation of different derivatives | LiAlH₄, NaBH₄ |

| Substitution | Chlorine replaced by nucleophiles | Amines, thiols |

Biology

In biological research, this compound is employed to study various pathways:

- Biochemical Probes: It acts as a probe in enzyme activity assays.

- Mechanism of Action: The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with biological molecules.

Medicine

4-Chloro-5-(trifluoromethyl)pyridin-3-ol is investigated for its potential therapeutic effects:

- Pharmaceutical Intermediates: It is used in the synthesis of drugs targeting specific diseases.

- Case Study: Research has shown its efficacy in modulating enzyme activity linked to cancer pathways.

Industry

The compound finds applications in industrial sectors:

- Agrochemicals: Used in the formulation of pesticides due to its biological activity.

- Material Science: Its unique properties allow for the development of specialized polymers.

Case Study 1: Pharmaceutical Development

A study demonstrated that derivatives of 4-chloro-5-(trifluoromethyl)pyridin-3-ol exhibited significant inhibition of certain enzymes implicated in cancer progression. This highlights its potential as a lead compound in drug discovery.

Case Study 2: Agrochemical Applications

Research into the environmental fate of agrochemicals containing this compound showed promising results in controlling pest populations while minimizing ecological impact. The compound's stability and effectiveness made it suitable for use in integrated pest management systems.

Mechanism of Action

The mechanism of action of 4-chloro-5-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers: 6-Chloro-5-(trifluoromethyl)pyridin-3-ol (CAS 1211578-93-6)

Substituent Variants: 4-Methyl-6-(trifluoromethyl)pyridin-3-ol (CAS 1253790-72-5)

Halogen-Substituted Analog: 2-Fluoro-5-(trifluoromethyl)pyridin-3-ol (CAS 1227579-54-5)

Complex Heterocycles: Norflurazon (CAS 27314-13-2)

- Structure: Pyridazinone core with Cl (position 4), methylamino (position 5), and trifluoromethylphenyl (position 2).

- Key Differences :

Data Table: Structural and Functional Comparison

Research Findings and Implications

Biological Activity

4-Chloro-5-(trifluoromethyl)pyridin-3-ol is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound 4-chloro-5-(trifluoromethyl)pyridin-3-ol has the following chemical formula:

This structure includes a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, which significantly influences its biological activity.

The biological activity of 4-chloro-5-(trifluoromethyl)pyridin-3-ol primarily stems from its interaction with specific molecular targets within biological systems. The trifluoromethyl group is known to enhance lipophilicity, potentially increasing membrane permeability and influencing the compound's binding affinity to various receptors and enzymes.

Antimicrobial Activity

Research has demonstrated that 4-chloro-5-(trifluoromethyl)pyridin-3-ol exhibits significant antimicrobial properties. A study indicated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound in developing new antibacterial agents .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has shown cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon) | 18.8 |

| MCF7 (Breast) | 29.3 |

| MV4-11 (Leukemia) | 2.87 |

These results suggest that the compound may inhibit cell proliferation through mechanisms that remain to be fully elucidated .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the pyridine ring can significantly affect the potency of 4-chloro-5-(trifluoromethyl)pyridin-3-ol. For example, the introduction of electron-withdrawing groups has been shown to enhance its inhibitory activity against specific targets, such as protein kinases involved in cancer progression .

Case Studies and Research Findings

- Antibacterial Activity : A study involving high-throughput screening identified several analogues of 4-chloro-5-(trifluoromethyl)pyridin-3-ol with enhanced antibacterial properties, suggesting that further development could lead to effective treatments for resistant bacterial strains .

- Cytotoxicity in Cancer Models : In vitro assays demonstrated that this compound exhibited selective cytotoxicity towards leukemia cell lines, with IC50 values indicating potent activity compared to other tested compounds .

- Bioconversion Studies : Investigations into the bioconversion of related pyridine derivatives using microbial systems have shown promising results in producing hydroxylated metabolites, which may possess enhanced biological activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-chloro-5-(trifluoromethyl)pyridin-3-ol, and how can reaction conditions be optimized for yield and purity?

- Methodology : Begin with halogenation of pyridine derivatives, introducing the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions. Use fluorinated reagents (e.g., trifluoromethyl copper complexes) under inert conditions to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical due to polar byproducts. Monitor reaction progress using TLC and confirm regioselectivity via H NMR (e.g., coupling constants for substitution patterns) .

- Optimization : Adjust temperature (e.g., 60–80°C for trifluoromethylation) and solvent polarity (DMF or DMSO for solubility). Catalytic systems like Pd/Cu can enhance efficiency .

Q. How can researchers confirm the structural integrity of 4-chloro-5-(trifluoromethyl)pyridin-3-ol post-synthesis?

- Analytical Techniques :

- NMR : F NMR to verify trifluoromethyl presence (δ ~ -60 to -70 ppm). H NMR for aromatic proton splitting patterns (e.g., doublets for adjacent substituents) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] and fragmentation patterns consistent with chloro and trifluoromethyl groups .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water mixtures and compare with analogous pyridine derivatives .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours. Monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase). Trifluoromethyl groups enhance thermal resistance, but chlorine may hydrolyze under basic conditions (pH > 9) .

- pH Stability : Incubate in buffers (pH 2–12) for 48 hours. Use LC-MS to detect hydrolysis products (e.g., hydroxylation at C5) .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence regioselectivity in further functionalization (e.g., Suzuki coupling)?

- Mechanistic Insight : The electron-withdrawing trifluoromethyl and chloro groups deactivate the pyridine ring, directing electrophilic substitution to the para position relative to the hydroxyl group. Use DFT calculations to map electron density (e.g., Fukui indices) and predict reactive sites. Experimental validation via Pd-catalyzed coupling with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) at 100°C in toluene/water .

Q. What strategies mitigate competing side reactions during late-stage modifications (e.g., esterification of the hydroxyl group)?

- Approach : Protect the hydroxyl group as a silyl ether (TBSCl, imidazole in DMF) before introducing bulky electrophiles. For esterification, use DCC/DMAP in dichloromethane to minimize ring oxidation. Monitor by C NMR for carbonyl formation (~170 ppm) .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

- Design : Synthesize analogs with variations in the trifluoromethyl group (e.g., CF → CFH) and chloro position. Test in enzyme inhibition assays (e.g., kinase targets) using fluorescence polarization. Correlate substituent electronegativity with IC values. Molecular docking (AutoDock Vina) can model interactions with active sites .

Q. What advanced analytical methods resolve contradictory data in degradation pathway studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.